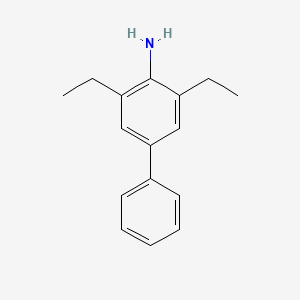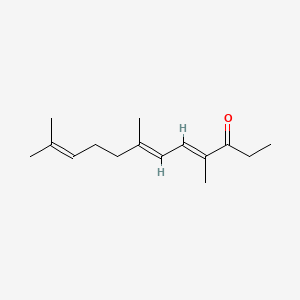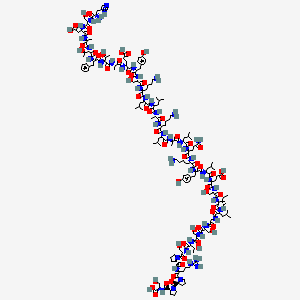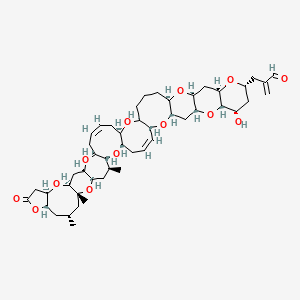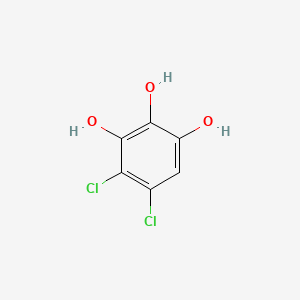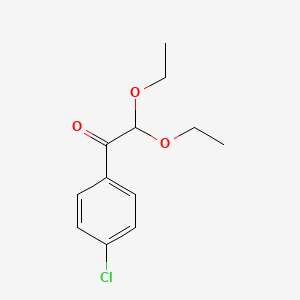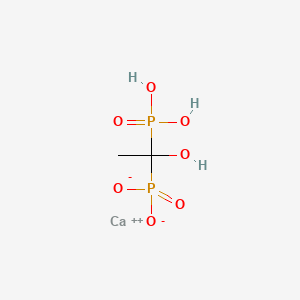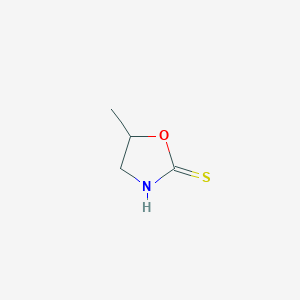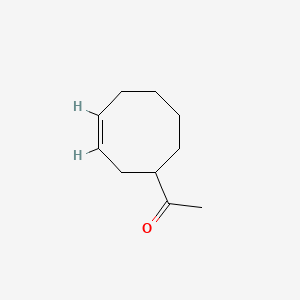
Ammonium 2,3-dibromopropyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium 2,3-dibromopropyl sulphate is a chemical compound with the molecular formula C3H8Br2NO4S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two bromine atoms attached to a propyl group, which is further linked to a sulphate group. The ammonium ion balances the charge of the sulphate group, making it a stable salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ammonium 2,3-dibromopropyl sulphate typically involves the bromination of propyl alcohol followed by the reaction with sulphuric acid. The general steps are as follows:
Bromination: Propyl alcohol is treated with bromine in the presence of a catalyst to form 2,3-dibromopropanol.
Sulphation: The resulting 2,3-dibromopropanol is then reacted with sulphuric acid to form 2,3-dibromopropyl sulphate.
Neutralization: Finally, the sulphate ester is neutralized with ammonium hydroxide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
- Continuous bromination of propyl alcohol in a reactor.
- Sulphation using concentrated sulphuric acid in a controlled environment.
- Neutralization in large mixing tanks with ammonium hydroxide.
Análisis De Reacciones Químicas
Types of Reactions: Ammonium 2,3-dibromopropyl sulphate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2,3-dihydroxypropyl sulphate.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,3-dibromopropanol and ammonium sulphate.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous solution.
Elimination: Strong bases like sodium ethoxide in ethanol.
Hydrolysis: Water or dilute acids.
Major Products:
Substitution: 2,3-dihydroxypropyl sulphate.
Elimination: Alkenes such as 2-bromo-2-propene.
Hydrolysis: 2,3-dibromopropanol and ammonium sulphate.
Aplicaciones Científicas De Investigación
Ammonium 2,3-dibromopropyl sulphate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other brominated compounds and flame retardants.
Biology: Studied for its effects on cellular processes and as a potential tool in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a reagent in diagnostic tests.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ammonium 2,3-dibromopropyl sulphate involves its interaction with cellular components. The bromine atoms can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications in their structure and function. This compound can also generate reactive intermediates that induce oxidative stress and cellular damage.
Molecular Targets and Pathways:
Proteins: Covalent modification of amino acid residues.
Nucleic Acids: Alkylation of DNA and RNA bases.
Oxidative Stress Pathways: Generation of reactive oxygen species (ROS) leading to cellular damage.
Comparación Con Compuestos Similares
Ammonium 2,3-dibromopropyl sulphate can be compared with other brominated compounds such as:
Tris(2,3-dibromopropyl) phosphate: Another brominated flame retardant with similar applications but different chemical structure.
2,3-Dibromo-1-propanol: A precursor in the synthesis of this compound with similar reactivity but different uses.
Tetrabromobisphenol A: A widely used brominated flame retardant with distinct chemical properties and applications.
Uniqueness: this compound is unique due to its specific combination of bromine and sulphate groups, which confer distinct reactivity and applications compared to other brominated compounds.
Propiedades
Número CAS |
35839-50-0 |
|---|---|
Fórmula molecular |
C3H9Br2NO4S |
Peso molecular |
314.98 g/mol |
Nombre IUPAC |
azanium;2,3-dibromopropyl sulfate |
InChI |
InChI=1S/C3H6Br2O4S.H3N/c4-1-3(5)2-9-10(6,7)8;/h3H,1-2H2,(H,6,7,8);1H3 |
Clave InChI |
NUHVPBGWGITOKW-UHFFFAOYSA-N |
SMILES canónico |
C(C(CBr)Br)OS(=O)(=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



